N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide
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Overview
Description
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a trimethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 1H-indole-3-carbaldehyde with 4-methoxybenzylamine under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-METHYL-1H-INDOL-3-YL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE
- N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXYBENZAMIDE
- N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZOATE
Uniqueness
N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-3,4,5-TRIMETHOXY-N-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide structure enhances its solubility and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-3,4,5-trimethoxy-N-methylbenzamide |
InChI |
InChI=1S/C27H28N2O5/c1-29(27(30)18-14-23(32-3)26(34-5)24(15-18)33-4)25(17-10-12-19(31-2)13-11-17)21-16-28-22-9-7-6-8-20(21)22/h6-16,25,28H,1-5H3 |
InChI Key |
ZZRWDOALCQDRAD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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